Ethyl 2-oxovalerate
Description
Significance of Alpha-Keto Esters as Synthetic Intermediates in Advanced Chemical Synthesis
Alpha-keto esters are recognized as highly valuable and versatile platform molecules in organic synthesis. mdpi.com Their stability and ease of handling make them practical for a wide range of chemical transformations. mdpi.com The core structure contains both a keto and a carboxylic ester group, enabling participation in diverse reactions such as nucleophilic additions to the carbonyl group, reductions, and esterifications. mdpi.com This dual reactivity allows for the synthesis of numerous high-value compounds, including agrochemicals and analogs of natural products used in pharmaceuticals. mdpi.com
The chemical behavior of α-keto esters is largely dictated by the electronic interplay between the two carbonyl groups. The adjacent ester functionality enhances the electrophilicity of the ketonic carbonyl group, making it a prime target for nucleophiles. nih.gov Consequently, these compounds are excellent substrates in various addition reactions, including 1,2-additions to the carbonyl group and 1,4-conjugate additions in unsaturated systems. nih.gov The resulting chiral ketoesters and tertiary alcohols are themselves versatile building blocks for more complex structures. nih.gov Furthermore, α-keto esters can act as precursors for creating chiral cyclic compounds. nih.gov
In the pursuit of greener chemistry, α-keto acids and their ester derivatives have emerged as environmentally conscious acylating agents. researchgate.netacs.org Their reactions can be designed to produce only carbon dioxide as a byproduct, offering a sustainable alternative to traditional acylating agents like acyl chlorides. researchgate.netacs.org Through various functional group transformations, α-keto esters serve as precursors to a wide array of significant chemical compounds, such as chiral α-hydroxy esters and various heterocyclic derivatives. researchgate.net
Historical Perspectives on the Research and Synthesis of Oxoacids and Their Derivatives
The concept of oxoacids, or oxyacids, has a long history in chemistry. In the 18th century, Antoine Lavoisier initially theorized that all acids contained oxygen, which he named from Greek roots meaning "acid creator". wikipedia.org It was later discovered that some acids, such as hydrochloric acid, lack oxygen, leading to the classification of acids into hydroacids and oxoacids. wikipedia.org An oxoacid is formally defined as a compound containing hydrogen, oxygen, and at least one other element, with an acidic hydrogen atom bonded to an oxygen atom. wikipedia.org Many common inorganic acids, like sulfuric and nitric acid, are oxoacids, and their traditional names are still accepted by IUPAC. wikipedia.org
Historically, the synthesis of oxoacid derivatives like α-keto esters often involved methods with significant environmental drawbacks, such as the use of hazardous reagents or precious metal catalysts. mdpi.com A foundational method for synthesizing α-keto esters was the reaction of diethyl oxalate (B1200264) with Grignard reagents, a technique that remains relevant. mdpi.comchemicalbook.com The development of transition-metal-catalyzed carbonylations later expanded the synthetic toolkit for these compounds. mdpi.com Early chemical education often included fundamental experiments with oxoacids, such as the preparation of standard solutions of oxalic acid for titrations. ncert.nic.in Many oxoacids are unstable and can only exist in solution or as hypothetical species, readily condensing or dehydrating to form anhydrides. wikipedia.org
Current Research Trajectories for Ethyl 2-Oxovalerate within Organic Chemistry
This compound, also known as ethyl 2-oxopentanoate, is an α-keto ester with the chemical formula C₇H₁₂O₃. nih.gov Current research continues to explore both its synthesis and its applications as a reactive intermediate.
Synthesis: Modern synthetic strategies increasingly focus on green chemistry principles. mdpi.com This includes the development of catalytic routes that utilize renewable biomass feedstocks and milder reaction conditions to produce α-keto esters. mdpi.com For instance, the catalytic oxidation or dehydrogenation of α-hydroxy acids derived from biomass is a promising and scalable approach. mdpi.com Other contemporary methods for synthesizing α-keto esters include the iodine-mediated oxidative esterification of ketones and copper-catalyzed aerobic oxidation using molecular oxygen as the oxidant. organic-chemistry.org
Applications: this compound is a valuable reagent for building more complex, biologically active molecules. It is a documented starting material for the synthesis of selective antagonists for the cannabinoid receptor 1 (CB1). chemicalbook.com It is also employed in the synthesis of iminodiacid derivatives, which function as inhibitors of the angiotensin-converting enzyme (ACE), a key target in managing hypertension. chemicalbook.comambeed.com A common reaction involves the reductive amination of this compound with an amino acid, like L-alanine, in the presence of a palladium catalyst to create new chiral amino acid derivatives. ambeed.com The analysis and purification of this compound are well-established, with methods like reverse-phase high-performance liquid chromatography (HPLC) being used for its separation and characterization. sielc.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-oxopentanoate | nih.gov |
| CAS Number | 50461-74-0 | nih.gov |
| Molecular Formula | C₇H₁₂O₃ | nih.gov |
| Molecular Weight | 144.17 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | ~175-182.5°C | |
| Density | ~0.99 g/cm³ |
Interactive Data Table: Synthetic Methods for α-Keto Esters
| Method | Description | Key Features | Source |
|---|---|---|---|
| Grignard Reaction | Reaction of diethyl oxalate with a Grignard reagent. | A classic and versatile one-step method with good substrate tolerance. | mdpi.comchemicalbook.com |
| Oxidation of α-Hydroxy Esters | Catalytic oxidation or dehydrogenation of α-hydroxy acids/esters. | Aligns with green chemistry principles; can use biomass-derived starting materials. | mdpi.com |
| Oxidative Esterification | Iodine-mediated reaction of acetophenones with potassium xanthates. | The xanthate acts as both a promoter and the alkoxy source. | organic-chemistry.org |
| Aerobic Oxidation | Copper-catalyzed oxidative esterification of acetophenones with alcohols. | Uses molecular oxygen as the oxidant; carbonyl oxygen originates from O₂. | organic-chemistry.org |
| Visible Light Promotion | Catalyst-free conversion of β-ketonitriles. | A green and mild method involving singlet oxygen and C-C bond cleavage. | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWBBMSDMSDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198490 | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50461-74-0 | |
| Record name | Ethyl 2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50461-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxovalerate | |
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Synthetic Methodologies and Strategies for Ethyl 2 Oxovalerate
Established Chemical Synthesis Pathways
The synthesis of ethyl 2-oxovalerate can be approached through several distinct and well-documented chemical reactions. These methods leverage fundamental principles of organic chemistry to construct the target molecule from readily available starting materials.
Modified Grignard Reagent Reaction with Diethyl Oxalate (B1200264)
A primary and widely utilized method for the synthesis of α-keto esters, including this compound, involves the reaction of a Grignard reagent with diethyl oxalate. cmu.eduwikipedia.org In this specific case, the Grignard reagent required is propylmagnesium bromide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
Reaction Conditions: Anhydrous and Anaerobic Environments
Grignard reagents are highly reactive and function as strong bases. libretexts.org Consequently, they readily react with protic solvents, such as water, or even atmospheric moisture. This necessitates that the reaction is performed under strictly anhydrous (water-free) and anaerobic (oxygen-free) conditions. libretexts.org The presence of water would lead to the protonation of the Grignard reagent, forming propane (B168953) and rendering it ineffective for the desired reaction. The use of dry solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is standard practice. wikipedia.org
Temperature and Reaction Time Optimization for Yield
Temperature control is a critical factor in maximizing the yield of the desired α-keto ester and minimizing the formation of byproducts. The reaction of Grignard reagents with esters can potentially lead to a double addition, resulting in the formation of a tertiary alcohol. researchgate.net To favor the formation of the mono-addition product, this compound, the reaction is typically conducted at low temperatures. cmu.eduresearchgate.net Research has shown that carrying out the reaction at temperatures as low as -78 °C can effectively yield the desired ketone from the reaction of a Grignard reagent with an acid chloride, a similar electrophile. cmu.edu One study specifically mentions the reaction of various Grignard reagents with an excess of diethyl oxalate at -70°C. osti.gov The reaction time is also a key parameter that needs to be optimized to ensure the complete consumption of the starting materials while preventing the degradation of the product or the occurrence of side reactions.
| Parameter | Condition | Rationale |
| Grignard Reagent | Propylmagnesium bromide | Provides the propyl group for the final product. |
| Substrate | Diethyl oxalate | Source of the α-keto ester functionality. |
| Solvent | Anhydrous diethyl ether or THF | Dissolves reactants and is inert to the Grignard reagent. wikipedia.org |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of the Grignard reagent with atmospheric moisture and oxygen. libretexts.org |
| Temperature | Low (e.g., -78 °C to -70 °C) | Minimizes the formation of the tertiary alcohol byproduct from double addition. cmu.eduresearchgate.netosti.gov |
| Workup | Acidic (e.g., dilute HCl) | Neutralizes the reaction mixture and protonates the intermediate to yield the final product. |
Synthesis via Acylation of Dianion Intermediates
An alternative approach to α-keto esters involves the acylation of dianion intermediates. This method provides a pathway that avoids the use of highly reactive organometallic reagents like Grignard reagents in the final bond-forming step. A plausible route for the synthesis of this compound would involve the formation of a dianion from a suitable precursor, such as ethyl propanoate, followed by acylation. The generation of the dianion would require a strong, non-nucleophilic base, with lithium diisopropylamide (LDA) being a common choice. The subsequent acylation could be achieved using an appropriate acylating agent like ethyl chloroformate. researchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product |
| Ethyl propanoate | Ethyl chloroformate | Lithium diisopropylamide (LDA) | This compound |
Alkoxycarbonylketene-Induced Electrophilic Ring Expansion
The synthesis of certain heterocyclic compounds, specifically ethyl 2-(oxazolin-2-yl)alkanoates, has been achieved through the generation of alkoxycarbonylketenes from alkyl 2-diazo-3-oxoalkanoates and their subsequent electrophilic ring expansion reaction with aziridines. nih.govd-nb.infonih.gov However, a review of the available scientific literature does not indicate that this methodology is applicable to the direct synthesis of acyclic α-keto esters such as this compound. The reaction mechanism is specific to the formation of the oxazoline (B21484) ring system. d-nb.info
Condensation Reactions with Nitrogen-Containing Compounds
This compound, as a 1,2-dicarbonyl compound, can undergo condensation reactions with various nitrogen-containing nucleophiles. A notable example is its reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. This type of reaction is a common method for the synthesis of pyrazole (B372694) heterocycles. nih.govorganic-chemistry.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The specific structure of the resulting pyrazole will depend on the substituents present on the hydrazine reactant.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Hydrazine hydrate | Pyrazole derivative |
Industrial and Laboratory-Scale Preparations
The synthesis of this compound on both laboratory and industrial scales can be accomplished through established organic chemistry reactions. One of the most common methods is the Claisen condensation, a robust carbon-carbon bond-forming reaction between two esters in the presence of a strong base. nih.govepo.org
A representative laboratory-scale procedure, analogous to the synthesis of structurally similar α-keto esters, involves the crossed Claisen condensation between ethyl propionate (B1217596) and diethyl oxalate. orgsyn.orglibretexts.org In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the corresponding β-keto ester. libretexts.org
A typical laboratory setup would involve the slow addition of a mixture of ethyl propionate and diethyl oxalate to a solution of sodium ethoxide in an inert solvent like diethyl ether, often at reduced temperatures to control the reaction rate. orgsyn.org After the reaction is complete, an acidic workup is performed to neutralize the base and isolate the product. Purification is generally achieved by distillation under reduced pressure. orgsyn.org While specific yields for this compound are not widely published in non-proprietary literature, similar reactions for related compounds report yields in the range of 60-70%. orgsyn.org
For industrial-scale production, the principles of the Claisen condensation can be adapted to larger reactor vessels. researchgate.net However, industrial processes for α-keto esters may also involve alternative routes such as the oxidation of corresponding α-hydroxy esters. epo.orgorganic-chemistry.org Another potential industrial method is the carbonylation of alkyl halides in the presence of an alcohol and a suitable catalyst system, often employing transition metals like palladium or cobalt under a carbon monoxide atmosphere. mdpi.com The choice of industrial method often depends on factors like raw material cost, process safety, and environmental impact. mdpi.comgoogle.com
Grignard reactions also present a viable synthetic route. This involves the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with diethyl oxalate. The Grignard reagent adds to one of the ester carbonyls of diethyl oxalate to form the target α-keto ester after an aqueous workup.
Table 1: Representative Laboratory-Scale Synthesis Parameters for a Related α-Keto Ester via Claisen Condensation
| Parameter | Value |
|---|---|
| Reactants | Ethyl propionate, Diethyl oxalate |
| Base | Sodium ethoxide |
| Solvent | Diethyl ether |
| Reaction Temperature | Cooled (e.g., ice-water bath) |
| Workup | Acidic (e.g., acetic acid solution) |
| Purification | Fractional distillation under reduced pressure |
| Reported Yield | 60-70% (for ethyl ethoxalylpropionate) |
Data derived from a representative Organic Syntheses procedure for a structurally similar compound. orgsyn.org
Biocatalytic and Enzymatic Synthesis Approaches
In recent years, biocatalytic methods have emerged as powerful alternatives for the synthesis of chiral molecules like this compound. These enzymatic approaches offer high selectivity and operate under mild reaction conditions.
A notable biocatalytic strategy involves the use of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov The enzyme SgvM, from Streptomyces griseoviridis, has been identified as a particularly effective catalyst for the asymmetric C-alkylation of α-keto acids. nih.gov
SgvM exhibits a broader substrate scope than many other C-methyltransferases. nih.gov While its physiological substrate is 4-methyl-2-oxovalerate, it has been shown to catalyze the methylation and even dimethylation of several other α-keto acids at the β-carbon. nih.gov This promiscuity makes it a valuable tool for biocatalysis.
The enzyme's activity is not limited to its natural substrate. Research has demonstrated that SgvM can effectively use pyruvate (B1213749), 2-oxobutyrate, and 2-oxovalerate as nucleophilic substrates for methylation. nih.gov Furthermore, the enzyme shows flexibility with respect to the electrophile, being able to utilize synthetic SAM analogs for reactions beyond methylation, such as ethylation. nih.gov Structure-guided protein engineering has further expanded the substrate scope and enhanced the catalytic efficiency of SgvM variants. escholarship.org
Table 2: Substrate Scope of SgvM for C-Alkylation
| Substrate (Nucleophile) | Product(s) |
|---|---|
| Pyruvate | Methylated and dimethylated products |
| 2-Oxobutyrate | Methylated and dimethylated products |
| 2-Oxovalerate | Methylated product |
| Phenylpyruvate | Methylated product |
| 4-Methyl-2-oxovalerate | Methylated product (physiological reaction) |
Data sourced from studies on the catalytic activity of SgvM. nih.gov
A key advantage of using SgvM for the synthesis of derivatives of 2-oxovalerate is its high enantioselectivity. When 2-oxovalerate is used as the substrate for methylation, SgvM catalyzes the reaction with a distinct R selectivity. nih.gov This means that the methyl group is added to the β-carbon in a specific spatial orientation, leading to the preferential formation of the (R)-enantiomer of the methylated product. This level of stereocontrol is often challenging to achieve with conventional chemical synthesis. nih.gov
Thiamin diphosphate (B83284) (ThDP)-dependent enzymes are another important class of biocatalysts capable of forming carbon-carbon bonds, a reaction known as carboligation. uni-duesseldorf.deresearchgate.netelsevierpure.com These enzymes are particularly useful for synthesizing α-hydroxy ketones and related compounds. uni-duesseldorf.deelsevierpure.com
The 2-oxoglutarate dehydrogenase complex (OGDHc) is a multi-enzyme system involved in the citric acid cycle. nih.govuniprot.orgebi.ac.uk Its E1 component (E1o), a ThDP-dependent enzyme, is responsible for the decarboxylation of 2-oxoglutarate. nih.govmdpi.com Research has shown that the E1o component possesses a broader substrate specificity than its physiological role might suggest. mdpi.com
Through protein engineering, the substrate-binding pocket of the E. coli E1o has been modified to accept substrates other than 2-oxoglutarate, including those lacking the 5-carboxyl group. mdpi.com Furthermore, engineered variants of E1o have been shown to catalyze carboligation reactions, producing acetoin-like compounds with good enantioselectivity. mdpi.com This demonstrates the potential of ThDP-dependent enzymes like E1o to be used in the synthesis of a variety of α-keto and α-hydroxy carbonyl compounds through carboligation, starting from simpler aldehyde or keto-acid precursors. nih.govresearchgate.net
Thiamin Diphosphate (ThDP)-Dependent Enzyme Catalysis in Carboligation Reactions
Engineering E1o for Altered Substrate Recognition (e.g., His298Asp and His298Val substitutions)
The E1o component, or 2-oxoglutarate dehydrogenase, is the first and rate-limiting enzyme of the 2-oxoglutarate dehydrogenase complex (OGDHc), which plays a crucial role in the tricarboxylic acid (TCA) cycle. mdpi.comuniprot.org Its primary function involves the thiamine (B1217682) diphosphate (ThDP)-dependent decarboxylation of 2-oxoglutarate. uniprot.org However, protein engineering techniques, specifically site-saturation mutagenesis, have been employed to alter its substrate specificity. mdpi.com
A significant breakthrough in this area was the engineering of the E. coli E1o component to recognize and process alternative substrates. By creating substitutions at the His298 residue in the active site, researchers successfully expanded the enzyme's substrate scope. mdpi.com The substitutions His298Asp and His298Val were particularly effective, converting the native 2-oxoglutarate dehydrogenase into a 2-oxovalerate dehydrogenase. mdpi.com These engineered E1o variants demonstrated activities with 2-oxovalerate that were comparable to those observed with the natural substrate, 2-oxoglutarate. mdpi.com This demonstrated that the E1o component could be evolved to process aliphatic 2-oxo acids, although further engineering of the subsequent E2o component was necessary for the entire complex to efficiently produce the corresponding acyl-CoA. mdpi.com
| Original Enzyme | Host Organism | Target Residue | Mutations | New Substrate | Outcome |
| 2-Oxoglutarate Dehydrogenase (E1o) | E. coli | Histidine-298 | His298Asp, His298Val | 2-Oxovalerate | Converted E1o to a 2-oxovalerate dehydrogenase with comparable activity to the natural substrate. mdpi.com |
Enantiomeric Excess (ee) Control in Chiral Product Formation
Enantiomeric excess (ee) is a critical measure of purity in asymmetric synthesis, indicating the degree to which one enantiomer is present in a greater amount than the other. nih.gov In the enzymatic synthesis of chiral products, achieving high enantiomeric excess is a primary goal. The use of enzymes like transketolase for carboligation reactions, which form new carbon-carbon bonds, presents both opportunities and challenges for controlling stereochemistry.
Research into the thermostable transketolase from Geobacillus stearothermophilus (TKgst) has shown that enantioselectivity can be manipulated through protein engineering. By performing double-site saturation mutagenesis on residues within the active site, such as Leu191, Phe435, and Asp470, variants with altered stereoselectivity have been created. For instance, in the reaction with propanal, the variant F435L/D470E yielded the (3S)-product with 73% ee, while the L191V/D470I variant produced the inverted (3R)-product with 74% ee. mdpi.com
However, controlling enantioselectivity can be highly dependent on the specific substrates used. When engineered TKgst variants were used in reactions with 2-oxobutyrate, a close structural analog of 2-oxovalerate, as the donor substrate and various aliphatic aldehydes as acceptors, a significant loss of stereoselectivity was observed. nih.gov The resulting products were formed with a low enantiomeric excess, ranging from just 6% to 33% ee. nih.gov This highlights that while enzyme engineering is a powerful tool for influencing ee, achieving high selectivity for specific donor-acceptor combinations, such as those involving 2-oxovalerate, remains a significant challenge.
Transketolase-Catalyzed Synthesis of Aliphatic Acyloins using 2-Oxovalerate as an Acyl Donor
Transketolases (TK) are thiamine diphosphate-dependent enzymes that catalyze the transfer of a two-carbon ketol unit, playing a vital role in cellular metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov Their ability to form carbon-carbon bonds with stereospecific control makes them valuable biocatalysts. While they typically use phosphorylated sugar donors, research has focused on engineering these enzymes to accept alternative, non-phosphorylated acyl donors, such as 2-oxo acids. researchgate.net
The thermostable transketolase from Geobacillus stearothermophilus (TKgst) has been a primary target for such engineering due to its robustness. nih.gov Through targeted mutagenesis, variants have been developed that can utilize various 2-oxo acids, including 2-oxovalerate, as acyl donors for the synthesis of aliphatic acyloins (α-hydroxy ketones). nih.gov Specifically, a triple variant, H102L/H474S/F435I, was successfully designed to transfer the acyl group from 2-oxovalerate to different aliphatic aldehydes, yielding the corresponding hydroxy ketones. nih.gov This represents a significant expansion of the synthetic utility of transketolase, enabling the production of a broader range of valuable chemical structures. scispace.com
Engineering Thermostable Transketolase Variants for Enhanced Activity
The transketolase from the thermophilic bacterium Geobacillus stearothermophilus (TKgst) is inherently stable at high temperatures, which is a desirable trait for industrial biocatalysis. mdpi.comresearchgate.net However, its activity with non-natural substrates, such as non-hydroxylated aliphatic aldehydes, is often low. mdpi.com Consequently, significant protein engineering efforts have been directed at enhancing the catalytic activity of TKgst variants without compromising their stability.
Directed evolution and site-saturation mutagenesis have proven to be effective strategies. By targeting amino acid residues in the enzyme's active site that are responsible for substrate binding, researchers have created libraries of variants with improved performance. mdpi.com For example, mutagenesis at positions Leu191, Leu382, Phe435, and Asp470 has yielded positive mutations that enhance both activity and stereoselectivity. mdpi.com Screening of these libraries produced variants with up to a 7.4-fold increase in activity towards propanal. mdpi.com In other studies focusing on arylated aldehydes, enzyme variants were discovered with rate accelerations of up to 28-fold, leading to good yields (60–72%) and excellent stereoselectivity (>99% ee). researchgate.net These results demonstrate that thermostable transketolases can be successfully engineered to be highly active catalysts for a wide range of substrates beyond their natural scope.
| Enzyme | Host Organism | Engineering Strategy | Target Residues | Outcome |
| Transketolase (TKgst) | Geobacillus stearothermophilus | Double-site saturation mutagenesis | Leu191, Phe435, Asp470 | Up to 7.4-fold higher activity towards propanal; improved and inverted stereoselectivity. mdpi.com |
| Transketolase (TKgst) | Geobacillus stearothermophilus | Directed Evolution | Not specified | Up to 28-fold rate acceleration for arylated aldehydes. researchgate.net |
Production by Recombinant Microorganisms (e.g., Corynebacterium glutamicum)
Metabolic engineering of industrial microorganisms offers a promising route for the sustainable production of valuable chemicals from renewable feedstocks. Corynebacterium glutamicum, a Gram-positive bacterium widely used for large-scale amino acid production, has been successfully engineered to produce 2-ketoisovalerate (also known as 2-oxovalerate). nih.govnih.gov
The strategy for creating a high-yield producer strain involved several key genetic modifications to redirect the carbon flux from central metabolism towards the target product. nih.gov The primary steps included:
Deletion of the aceE gene: This gene encodes the E1p subunit of the pyruvate dehydrogenase complex. Its removal prevents the conversion of pyruvate to acetyl-CoA, thus increasing the intracellular pool of pyruvate available for the valine biosynthesis pathway. nih.govnih.gov
Deletion of the ilvE gene: This gene encodes the branched-chain amino acid transaminase B, which catalyzes the final step in valine synthesis (the conversion of 2-ketoisovalerate to L-valine). Its deletion blocks this conversion, leading to the accumulation of 2-ketoisovalerate. nih.govnih.gov
Overexpression of the ilvBNCD genes: These genes encode the enzymes for the L-valine biosynthesis pathway that converts pyruvate into 2-ketoisovalerate. Their overexpression enhances the carbon flux through this pathway. nih.gov
Deletion of the pqo gene: The pyruvate:quinone oxidoreductase, encoded by pqo, represents another pathway that consumes pyruvate. Its deletion further improves the availability of pyruvate for 2-ketoisovalerate synthesis. nih.gov
Using these engineered strains in high-cell-density fed-batch fermentations, researchers achieved a production of up to 21.8 g/L (188 mM) of 2-ketoisovalerate from glucose. nih.gov The process demonstrated a high product yield of approximately 0.47 mol per mol of glucose. nih.gov
| Strain | Genetic Modifications | Feedstock | Product | Titer | Yield |
| Corynebacterium glutamicum | ΔaceE, ΔilvE, Δpqo, pJC4ilvBNCD (overexpression) | Glucose | 2-Ketoisovalerate | 21.8 g/L | 0.47 mol/mol glucose |
Enzymatic Cascades in the Synthesis of Related Hydroxy-Oxovalerates
Enzymatic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, are a powerful strategy in biocatalysis. nih.gov They offer advantages in terms of process efficiency, reduced waste, and the ability to shift reaction equilibria towards the desired product. nih.govfigshare.com Such cascades have been designed for the synthesis of various complex molecules, including chiral amino alcohols and aromatic α-hydroxy ketones. figshare.com
Chemical Reactivity and Transformation Studies of Ethyl 2 Oxovalerate
Reactions Involving the Carbonyl Group
The ketone functional group is a primary site for nucleophilic addition and condensation reactions, enabling the transformation of the carbon skeleton and the introduction of new functional groups.
The carbonyl group of ethyl 2-oxovalerate can be selectively reduced to a secondary alcohol, yielding ethyl 2-hydroxyvalerate. This transformation is crucial for the synthesis of α-hydroxy acids and their esters, which are important chiral building blocks. Biocatalytic methods, in particular, have been explored for this reduction, often demonstrating high stereoselectivity.
Enzymatic reduction using dehydrogenases is a prominent method. For instance, D-lactate dehydrogenase has been shown to convert 2-oxovalerate into 2-hydroxyvalerate. google.com Engineered D-lactate dehydrogenase from Lactobacillus bulgaricus can perform asymmetric reduction on a range of α-keto acids, including α-ketovaleric acid (2-oxovaleric acid), to produce the corresponding (R)-α-hydroxy carboxylic acids with high yields and optical purity. researchgate.net In engineered E. coli, endogenous alcohol reductases can convert 2-oxovalerate into 2-hydroxyvalerate. nih.gov The reverse reaction, the oxidation of ethyl 2-hydroxyvalerate to form this compound, can be accomplished using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. benchchem.com
These findings are summarized in the table below:
Table 1: Reduction of 2-Oxovalerate Derivatives| Reactant | Reagent/Catalyst | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-Oxovalerate | D-lactate dehydrogenase | 2-Hydroxyvalerate | Part of biosynthetic pathways. | google.com |
| α-Ketovaleric acid | Engineered D-lactate dehydrogenase | (R)-α-Hydroxyvaleric acid | High yield (99.0%) and high optical purity (>99.9% e.e.) achieved for related substrates. | researchgate.net |
| 2-Oxovalerate | Endogenous E. coli alcohol reductases | 2-Hydroxyvalerate | Demonstrates in vivo conversion. | nih.gov |
| Ethyl 2-hydroxyvalerate | Potassium permanganate / Chromium trioxide | This compound | Standard oxidation reaction. | benchchem.com |
The electrophilic carbon of the ketone group readily reacts with various nitrogen-based nucleophiles, such as amines and hydrazines, to form imines, enamines, or heterocyclic compounds.
One significant application is in reductive amination. This compound reacts with different anilines in the presence of an iron-based single-atom catalyst to produce the corresponding α-amino acid esters in high yields. core.ac.uk This method is effective for synthesizing both secondary and tertiary amines. core.ac.uk
Condensation with hydrazines is a common strategy for constructing five-membered heterocycles. While direct examples with this compound are specific, the reaction of the related ethyl 4-methyl-2-oxovalerate with (4-methoxyphenyl)hydrazine (B1593770) hydrochloride in ethanol (B145695) leads to the formation of an indole (B1671886) derivative via Fischer indole synthesis. sci-hub.se This reaction proceeds through a hydrazone intermediate, highlighting the reactivity of the carbonyl group. Similarly, related diketo esters like ethyl 2,4-dioxovalerate react with hydrazine (B178648) hydrate (B1144303) to yield pyrazole (B372694) derivatives. benchchem.com
The carbonyl group also participates in C-C bond-forming reactions. The S-adenosylmethionine-dependent methyltransferase SgvM has been shown to catalyze the methylation of 2-oxovalerate at the β-carbon with R selectivity, demonstrating its potential in asymmetric biocatalytic C-alkylation. nih.gov
Reactions Involving the Ester Group
The ethyl ester group is susceptible to cleavage and modification, primarily through hydrolysis and transesterification, which are fundamental reactions in ester chemistry.
Ester hydrolysis involves the cleavage of the acyl-oxygen bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com The process begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack by water. chemguide.co.uk A tetrahedral intermediate is formed, followed by proton transfer and elimination of an ethanol molecule to give the protonated carboxylic acid. chemguide.co.uk Deprotonation regenerates the acid catalyst and yields the final product, 2-oxovaleric acid. chemguide.co.uk A patented process describes the preparation of 2-oxovaleric acid by heating 2,2-(dimethylthio)pentanoic acid in the presence of fuming hydrochloric acid and a p-toluenesulfonic acid catalyst. google.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is effectively irreversible. The mechanism is typically BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucoz.com This intermediate then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed 2-oxovaleric acid, driving the reaction to completion by forming the carboxylate salt. ucoz.com
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is often catalyzed by acids, bases, or enzymes. Lipases are particularly effective biocatalysts for this transformation, offering mild reaction conditions and high selectivity. tandfonline.com
Studies on structurally related β-ketoesters, such as ethyl 3-oxovalerate, have demonstrated efficient transesterification using Candida antarctica lipase (B570770) B (CAL-B) under solvent-free conditions with microwave irradiation. tandfonline.com Excellent yields (>90%) were achieved when reacting with alcohols like 2-pentanol (B3026449) or 3-pentanol. tandfonline.com This methodology is applicable to this compound for the synthesis of different alkyl 2-oxovalerates.
Table 2: Transesterification of Structurally Related Ketoesters
| Substrate | Nucleophile | Catalyst | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Ethyl 3-oxobutanoate | 2-Pentanol | CAL-B | 50°C, Microwave, Solvent-free | 95% | tandfonline.com |
| Ethyl 3-oxovalerate | 2-Pentanol | CAL-B | 50°C, Microwave, Solvent-free | >90% | tandfonline.com |
| Ethyl 3-oxovalerate | 3-Pentanol | CAL-B | 50°C, Microwave, Solvent-free | >90% | tandfonline.com |
Derivatization for Synthetic Purposes
This compound serves as a key starting material and intermediate for synthesizing more complex molecules, particularly in the pharmaceutical field. Its bifunctional nature allows for its use in multicomponent reactions and as a scaffold for building diverse molecular architectures.
It is explicitly mentioned as a reagent for synthesizing selective CB1 cannabinoid receptor antagonists and derivatives of iminodiacid, which are known inhibitors of the angiotensin-converting enzyme (ACE). chemicalbook.com Its derivatization is also relevant in creating probes for biochemical assays. For example, it has been used as a substrate homolog and internal standard in assays for acetohydroxyacid synthases, enzymes involved in branched-chain amino acid biosynthesis. researchgate.net The ability to undergo reactions like reductive amination and Fischer indole synthesis further underscores its utility as a versatile building block for creating libraries of bioactive compounds. core.ac.uksci-hub.se
Synthesis of Cephalotaxine Ester Alkaloids
This compound is a key intermediate in the synthesis of Cephalotaxine ester alkaloids, a class of compounds recognized for their antitumor properties. jlu.edu.cn The α-keto ester moiety is essential for constructing the complex side chains that are characteristic of these alkaloids.
Research has outlined a modified method for synthesizing various α-keto esters, including this compound, through the reaction of a Grignard reagent with diethyl oxalate (B1200264) under controlled low-temperature conditions. jlu.edu.cn While this compound was successfully synthesized with a 51% yield, other structurally related α-keto esters produced via this method have been directly applied in the synthesis of notable Cephalotaxine alkaloids. jlu.edu.cn For instance, esters such as Ethyl 5-methyl-2-oxo-caproate and Ethyl 5-ethylene ketal of 2,5-dioxo-caproate have been utilized to synthesize deoxyharringtonine (B1197191) and harringtonine, respectively, highlighting the importance of the α-keto ester group, and by extension this compound, in accessing these medically significant molecules. jlu.edu.cn The synthesis of these alkaloids is crucial for further investigation into their structure-activity relationships. nih.gov
Table 1: Synthesis of Cephalotaxine Alkaloid Precursors
| α-Keto Ester Precursor | Resulting Alkaloid | Reference |
| Ethyl 5-methyl-2-oxo-caproate | Deoxyharringtonine | jlu.edu.cn |
| Ethyl 6-methyl-2-oxo-heptoate | Homo-deoxy harringtonine | jlu.edu.cn |
| Ethyl 5-ethylene ketal of 2,5-dioxo-caproate | Harringtonine | jlu.edu.cn |
| Ethyl 6-ethylene ketal of 2,6-dioxo-heptoate | Homoharringtonine | jlu.edu.cn |
Formation of Iminodiacid Derivatives as Enzyme Inhibitors
This compound is a crucial starting material for the synthesis of iminodiacid derivatives that function as potent inhibitors of the angiotensin-converting enzyme (ACE). chemicalbook.com ACE inhibitors are a class of medications widely used in the management of hypertension and heart failure. The synthesis of Perindopril, a well-known ACE inhibitor, exemplifies this application.
The key transformation involves the reductive amination of this compound. Specifically, it is reacted with the ethyl ester of (S)-alanine or its derivatives. One documented synthesis describes the reaction of this compound with the tert-butyl ester of L-alanine in ethanol, using sodium cyanoborohydride as the reducing agent, to form the N-[1-(ethoxycarbonyl)butyl]-(S)-alanine derivative. This reaction is a critical step in assembling the core structure of Perindopril. google.com This process underscores the utility of this compound in creating complex chiral molecules with significant therapeutic value.
Table 2: Synthesis of Perindopril Intermediate
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Application | Reference |
| This compound | (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl (B1604629) ester | Pt/C, H₂ | Benzyl (2S,3aS,7aS)-1-{(2S)-2-[(1S)-1-(ethoxycarbonyl)butylamino]propionyl}-octahydro-1H-indole-2-carboxylate | Perindopril Synthesis | google.com |
Precursor for Pyrazine (B50134) Derivatives
In the synthesis of substituted pyrazines, which are heterocyclic compounds found in flavors, fragrances, and pharmaceuticals, α-keto esters like this compound are valuable precursors. The general and most direct method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.com
This compound, an α-keto ester, can be transformed into the necessary α-amino ketone intermediate through amination, which then undergoes self-condensation and oxidation to form the pyrazine ring. nih.goviiserpune.ac.in The utility of this pathway is demonstrated in the synthesis of related compounds. For example, a study on the synthesis of 3-alkyl-2-methoxy pyrazines utilizes ethyl 4-methyl-2-oxovalerate, a structurally similar α-keto ester, which is condensed with ethylenediamine (B42938) to form the dihydropyrazine (B8608421) intermediate, subsequently leading to the target pyrazine. dur.ac.uk This established reactivity pattern for α-keto esters confirms the role of this compound as a viable precursor for accessing diverse pyrazine derivatives.
Precursor for Pyranone Derivatives
The synthesis of α-pyranones (or 2-pyranones), a class of unsaturated lactones present in many natural products, often proceeds from β-keto esters. derpharmachemica.com Methodologies such as rhenium-catalyzed insertion of acetylenes into the carbon-carbon single bond of β-keto esters lead to the formation of 2-pyranone derivatives. rsc.orgrsc.org While this compound is an α-keto ester, its direct conversion to a pyranone derivative is not as commonly documented as that of its β-keto counterparts. The primary synthetic routes to pyranones typically involve cyclization reactions of δ-keto esters or other specifically substituted precursors that are readily formed from β-keto esters. derpharmachemica.comrsc.org Therefore, while related keto-esters are established precursors in pyranone synthesis, the specific role of this compound in this capacity is less defined in the reviewed literature.
Intermediate in the Synthesis of Chiral Indole Antagonists
This compound serves as a key intermediate for the synthesis of potent and selective chiral indole antagonists targeting the OXE receptor for the chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). nih.gov These antagonists are being investigated for the treatment of eosinophilic diseases like asthma. nih.govresearchgate.net
The design strategy for these antagonists involves mimicking the structure of the natural ligand, 5-oxo-ETE. Researchers have incorporated a 5-oxovalerate side chain onto an indole scaffold to replicate the C1-C5 portion of 5-oxo-ETE. nih.gov This 5-oxovalerate moiety, derived from a precursor such as this compound, is crucial for the antagonist activity. nih.gov Further modifications, such as the introduction of a methyl group onto the valerate (B167501) side chain, create a chiral center and have been shown to significantly increase the potency of the antagonist. researchgate.net The development of these indole-based antagonists highlights the importance of the 5-oxovalerate structural unit in achieving high-affinity and selective receptor binding. nih.govnih.gov
Analytical Methodologies for the Characterization and Quantification of Ethyl 2 Oxovalerate
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 2-oxovalerate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used for structural confirmation. benchchem.combldpharm.com
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. These signals are distinguished by their chemical shift (δ), multiplicity (splitting pattern), and integration (ratio of protons).
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.
| ¹H NMR Data for this compound |
| Assignment |
| CH₃ (valerate chain) |
| CH₂ (valerate chain) |
| CH₂ (ester ethyl group) |
| CH₃ (ester ethyl group) |
| This data is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions. rsc.org |
| ¹³C NMR Data for this compound |
| Assignment |
| C1 (carbonyl) |
| C2 (keto) |
| C3 |
| C4 |
| C5 |
| O-CH₂ (ester) |
| CH₃ (ester) |
| Detailed ¹³C NMR data for this compound was not available in the provided search results. |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. benchchem.com In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. rsc.org This technique is often coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures. google.comacs.orgnih.gov
| Mass Spectrometry Data for this compound |
| Technique |
| HRMS |
| Specific HRMS data for this compound was not explicitly detailed in the search results. |
For chiral molecules, Circular Dichroism (CD) spectroscopy is a key technique for investigating their stereochemistry. CD measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for determining the enantiomeric excess and absolute configuration of chiral compounds like the products derived from this compound in asymmetric synthesis. nih.govresearchgate.netmdpi.com The enantiomeric excess of products formed in enzymatic reactions involving 2-oxovalerate has been confirmed using CD spectroscopy. nih.govresearchgate.net
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other components, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. bldpharm.comsielc.com A reverse-phase (RP) HPLC method using a C8 or C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier (like formic or phosphoric acid) can effectively separate the compound. google.comsielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
| Typical HPLC Conditions for this compound Analysis |
| Parameter |
| Column |
| Mobile Phase |
| Detection |
| Application Note |
| This information is based on a general method and may require optimization for specific applications. sielc.com |
When this compound or its derivatives are produced in a chiral form, assessing the enantiomeric purity is critical. Chiral-phase HPLC is the gold standard for this purpose. This technique utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers. science.gov The determination of enantiomeric purity for compounds resulting from reactions with 2-oxovalerate has been achieved using chiral-phase HPLC. researchgate.netbocsci.com This method is crucial in asymmetric synthesis to quantify the success of the enantioselective reaction. science.gov
Gas Chromatography (GC)
Gas chromatography is a fundamental technique for separating and analyzing volatile and semi-volatile compounds like this compound. The method's effectiveness hinges on the choice of the stationary phase within the GC column, which interacts differently with various components of a sample, leading to their separation based on properties like boiling point and polarity.
The enantiomeric composition of chiral molecules is critical in many biological and chemical systems. Chiral gas chromatography is the premier method for separating enantiomers and determining the enantiomeric excess (ee) of a compound. libretexts.org This is particularly relevant for this compound when it is a product of stereoselective enzymatic reactions.
In studies involving the E1 component of the Escherichia coli 2-oxoglutarate dehydrogenase complex (E1o), chiral GC has been instrumental in assessing the enantioselectivity of carboligation reactions. nih.govmdpi.com For instance, when 2-oxovalerate serves as a substrate, the resulting products can exhibit high enantiomeric excess, often between 80-90%, as determined by chiral GC analysis. mdpi.comresearchgate.net The choice of a chiral stationary phase is paramount for achieving separation of the enantiomers. While specific column details for this compound are not always exhaustively reported in the literature, a common approach involves using columns with chiral selectors like cyclodextrin (B1172386) derivatives. libretexts.org For example, a Supelco ALPHADEX1202 chiral column has been used for the separation of similar chiral norbornene derivatives. libretexts.org
The process allows for the quantification of each enantiomer, from which the enantiomeric excess can be calculated using the formula: ee (%) = |(R - S) / (R + S)| x 100, where R and S are the peak areas of the respective enantiomers. libretexts.org This analytical capability is crucial for understanding the stereochemical outcome of enzymatic reactions and for the development of stereoselective synthetic methods. nih.govmdpi.com
Table 1: Chiral GC in Enantiomeric Excess (ee) Determination
| Application | Enzyme System | Substrate(s) | Acceptor(s) | Reported ee | Reference(s) |
|---|---|---|---|---|---|
| Chiral Synthesis | E. coli 2-oxoglutarate dehydrogenase (E1o) | 2-Oxovalerate | Glyoxylate, Ethyl Glyoxylate, Methylglyoxal | Up to 80-90% | nih.govmdpi.comresearchgate.net |
| Asymmetric Cycloadditions | Chiral Boron Catalyst | Cyclopentadiene, Methacrolein | N/A | Varies with catalyst enantiomer | libretexts.org |
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds in complex mixtures. semanticscholar.org In this technique, the gas chromatograph separates the individual components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into characteristic patterns, which serve as a "fingerprint" for identification by comparing them to spectral libraries like NIST. semanticscholar.orgnih.gov
This compound, as a volatile ester, is well-suited for GC-MS analysis. This method has been employed in the analysis of volatile constituents in various food and biological samples. For instance, in the study of muskmelon puree, GC-MS was used to identify over 49 volatile components, including various esters. nih.gov The general methodology involves extracting the volatile compounds, often using a solvent mixture like pentane (B18724) and diethyl ether, followed by concentration and injection into the GC-MS system. nih.gov
The GC-MS system parameters are optimized for the separation and detection of the target analytes. A typical setup might include a capillary column such as a DB-5MS or SPB-1, with a programmed temperature gradient to elute compounds over a wide range of boiling points. nih.govmdpi.com The mass spectrometer is operated in scan mode to acquire mass spectra over a specific range (e.g., 40-650 amu). semanticscholar.org The identification of this compound would be confirmed by matching its retention time and mass spectrum with that of a pure standard or a library entry.
Table 2: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Example Specification 1 | Example Specification 2 | Reference(s) |
|---|---|---|---|
| GC System | Agilent 7890A | Perkin Elmer instruments | chromatographyonline.com |
| Column | HP-VOC capillary column (30 m × 0.2 mm, 1.12-µm) | SPB-1 fused silica (B1680970) column (30 m × 0.32 mm, 0.25 µm) | nih.govchromatographyonline.com |
| Carrier Gas | Helium | Helium | nih.gov |
| Flow Rate | 1 mL/min | 1 mL/min | nih.gov |
| Oven Program | 45°C (2 min), then 20°C/min to 240°C (5 min) | 50°C to 250°C at 2°C/min | nih.govchromatographyonline.com |
| Injection Mode | Splitless or Split (1:4) | Split (1:50) | nih.govchromatographyonline.com |
| MS System | Agilent 7000b Triple Quadrupole | Turbo Mass | nih.govchromatographyonline.com |
| Ionization Mode | Electron Impact (EI), 70 eV | Electron Impact (EI), 70 eV | semanticscholar.orgnih.gov |
| Mass Range | 35-550 m/z | Not specified | chromatographyonline.com |
Chemometric and Data Analysis Approaches in Metabolomics
Metabolomics studies generate vast and complex datasets from analytical platforms like GC-MS and NMR spectroscopy. researchgate.net Chemometrics and advanced data analysis are essential for extracting meaningful biological information from this data. semanticscholar.org These statistical methods are used to identify patterns, classify samples, and discover biomarkers, which can include compounds like this compound. semanticscholar.orguliege.be
Multivariate data analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly applied. PCA is an unsupervised method that reduces the dimensionality of the data and reveals the inherent variation within a dataset, often used for initial exploration and quality control. semanticscholar.org PLS-DA is a supervised method that uses class information to maximize the separation between different groups of samples (e.g., healthy vs. disease). semanticscholar.org
In studies of kidney cancer and phenylketonuria, metabolomics approaches have successfully used these chemometric tools to differentiate between patient groups and identify discriminant metabolites. semanticscholar.orgnih.gov For example, in a kidney cancer study, a PLS-DA model based on ¹H NMR serum metabolic profiles showed significant separation between control and patient groups. semanticscholar.org Metabolites that are important for this separation are identified using metrics like Variable Importance in Projection (VIP) scores. semanticscholar.org this compound (also referred to as ethyl-2 oxo valerate) was one of the metabolites identified in the serum of these patients. semanticscholar.org Subsequent statistical tests, such as logistic regression, can then be used to evaluate the individual predictive power of these identified biomarkers. semanticscholar.org These powerful data analysis strategies are crucial for translating complex analytical data into actionable biological insights.
Applications and Biological Relevance in Advanced Research
Role in Biosynthetic Pathways and Metabolism
The core structure of ethyl 2-oxovalerate, the 2-oxovalerate backbone, is closely linked to several fundamental metabolic processes, particularly in the catabolism of amino acids and the degradation of environmental compounds by microbes.
The breakdown of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a critical process for energy production and metabolic homeostasis, primarily occurring in skeletal muscle. nih.govyoutube.comyoutube.com The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govmdpi.com This reaction converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). nih.govmdpi.com
Specifically, the catabolism of isoleucine produces the BCKA known as α-keto-β-methylvaleric acid, or 3-methyl-2-oxopentanoate. nih.gov This compound is an isomer of 2-oxovalerate. The catabolism of valine produces 2-keto-isovalerate. nih.govyoutube.com These BCKAs are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial regulatory step in the pathway. nih.govyoutube.com While this compound itself is not a direct intermediate in this natural pathway, its core structure, 2-oxovalerate, is a key type of α-keto acid central to these amino acid breakdown processes.
Table 1: BCAA Catabolism Overview
| Branched-Chain Amino Acid | Corresponding α-Keto Acid (BCKA) | Catabolic Fate |
| Leucine | 2-keto-isocaproate (KIC) | Ketogenic (yields Acetyl-CoA & Acetoacetate) youtube.com |
| Isoleucine | 3-methyl-2-oxopentanoate (KMV) | Ketogenic & Glucogenic (yields Acetyl-CoA & Propionyl-CoA) youtube.com |
| Valine | 2-keto-isovalerate (KIV) | Glucogenic (yields Succinyl-CoA) youtube.com |
Certain microorganisms possess metabolic pathways to break down toxic aromatic compounds, such as catechol, which is a common environmental pollutant found in industrial wastewater. nih.govnih.govresearchgate.net In some bacterial strains, like Pseudomonas, the degradation of catechol proceeds through a pathway that generates a related compound, 4-hydroxy-2-oxovalerate. nih.gov
Research has shown that cell extracts from Pseudomonas strains can catalyze the conversion of one mole of catechol into one mole each of formate (B1220265) and 4-hydroxy-2-oxovalerate. nih.gov This intermediate, 4-hydroxy-2-oxovalerate, is then further metabolized by an aldolase (B8822740) enzyme, which cleaves it into acetaldehyde (B116499) and pyruvate (B1213749), both of which can enter central metabolism. nih.gov This microbial degradation pathway is a key example of how 2-oxovalerate-like structures are involved in bioremediation processes.
The 2-oxovalerate moiety can serve as a substrate for various enzymes, highlighting its versatility within metabolic networks. For instance, the ethylene-forming enzyme (EFE) from the plant pathogen Pseudomonas syringae is known to utilize α-keto acids. nih.govresearchgate.net While its primary co-substrate is 2-oxoglutarate (2OG), studies have tested other α-keto acids, including 2-oxovalerate, to understand the enzyme's specificity and reaction mechanism. nih.gov
In one study, 2-oxovalerate was tested as an alternative substrate for EFE to see if it could generate ethylene (B1197577) or participate in the hydroxylation of L-arginine, another reaction catalyzed by this enzyme. nih.gov Such substrate analogue studies are crucial for mapping the active site of enzymes and understanding how they can be manipulated or inhibited. nih.govnih.gov The ability of enzymes to accept structurally similar but distinct substrates like 2-oxovalerate demonstrates the plasticity and potential for crosstalk within metabolic pathways. nih.gov
Metabolomics research has identified intermediates of BCAA catabolism as significant biomarkers for metabolic diseases. mdpi.com Specifically, 3-methyl-2-oxovalerate, the branched-chain keto-acid derived from isoleucine, has emerged as a strong predictive biomarker for impaired fasting glucose (IFG) and Type 2 Diabetes (T2D). nih.gov
A large-scale metabolomics study identified 3-methyl-2-oxovalerate as the most significant biomarker for IFG after glucose itself. nih.gov The association was replicated in an independent population and validated using both plasma and urine samples. nih.gov Elevated levels of this and other BCKAs in circulation are linked to impaired BCAA catabolism, which is increasingly recognized as a factor in the development of insulin (B600854) resistance. nih.govnih.gov These findings underscore the clinical relevance of 2-oxovalerate-related compounds in diagnosing and understanding metabolic disorders. nih.govnih.gov
Table 2: 3-Methyl-2-oxovalerate as a Biomarker for Impaired Fasting Glucose (IFG)
| Finding | Population | Result | P-value |
| Primary Association | TwinsUK Cohort | OR 1.65 | 8.46 x 10⁻⁹ nih.gov |
| Replication | KORA Cohort | OR 1.68 | 6.52 x 10⁻⁶ nih.gov |
| Urine Validation | TwinsUK Sub-study | OR 1.87 | 1 x 10⁻³ nih.gov |
OR: Odds Ratio
Biomedical Research Applications
Beyond its role in natural metabolic pathways, this compound and similar keto-esters are valuable starting materials and building blocks in medicinal chemistry for the creation of complex molecules with therapeutic potential.
Keto-esters are versatile precursors in organic synthesis due to their dual reactivity at the ketone and ester functional groups. This makes them valuable in constructing complex molecular scaffolds, including those for anti-tumor agents. Research into the synthesis of analogues of the anti-cancer drug etoposide, a derivative of podophyllotoxin, illustrates this principle. nih.gov
In the synthesis of novel ring-contracted analogues of etoposide, a key step involved the stereoselective allylation of a keto-ester intermediate. nih.gov While the specific keto-ester in that published synthesis was not this compound, the chemical strategy highlights the utility of such molecules. The synthesis of bicyclic systems with potential cytotoxic activity against tumor cell lines was achieved through the precise chemical manipulation of a keto-ester building block. nih.gov This demonstrates the role of compounds like this compound as foundational elements in the development of new chemotherapeutic candidates.
Synthesis of Enzyme Inhibitors (e.g., Angiotensin Converting Enzyme Inhibitors)
This compound serves as a key reagent in the synthesis of iminodiacid derivatives, which are recognized as inhibitors of the angiotensin-converting enzyme (ACE). chemicalbook.com ACE plays a crucial role in the regulation of blood pressure, making its inhibitors vital in the management of hypertension. The synthesis of novel analogues of keto-ACE, a known ACE inhibitor, has been achieved through the Horner-Emmons olefination of a phosphonoketone precursor with ethyl glyoxylate, a compound structurally similar to this compound. nih.gov This highlights the general utility of α-keto esters in the design of domain-selective ACE inhibitors. nih.gov The process of reductive amination, a fundamental reaction in medicinal chemistry for forming C-N bonds, is a key step in the synthesis of numerous pharmaceuticals, and it is a reaction for which α-keto esters like this compound are well-suited precursors. nih.govmdpi.comresearchgate.netrsc.org
Development of Receptor Antagonists
In the field of pharmacology, this compound is utilized as a reagent in the synthesis of selective CB1 cannabinoid receptor antagonists. chemicalbook.com These antagonists are of interest for their potential therapeutic applications. While detailed synthetic pathways are often proprietary, the inclusion of the oxovalerate moiety is a strategic design element in the creation of these targeted molecules.
Production of Compounds with Antimicrobial and Antiproliferative Activities
The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds, a class of molecules renowned for their broad spectrum of biological activities, including antimicrobial and antiproliferative effects. For instance, substituted quinoxaline (B1680401) derivatives, which can be synthesized from precursors derived from α-keto esters, have demonstrated notable antiproliferative activity against colon cancer cells. nih.gov Specifically, ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate has been used as a key intermediate in the synthesis of a series of compounds with potential anticancer effects. nih.gov
Furthermore, the synthesis of novel thiazole (B1198619) derivatives, another class of heterocyclic compounds with established antimicrobial properties, can involve intermediates derived from α-keto esters. nih.govresearchgate.netcbijournal.com Research has shown that certain substituted ethyl 2-(quinolin-4-yl)-propanoates exhibit potent antimicrobial activity, particularly against Helicobacter pylori. nih.gov While the direct use of this compound in these specific syntheses is not always explicitly detailed in readily available literature, its structural motifs are present in the final compounds or key intermediates, underscoring its potential as a foundational building block in the development of new antimicrobial and antiproliferative agents. mdpi.comnih.gov
Role in Flavor and Aroma Compound Research
Beyond its applications in medicinal chemistry, this compound and its close structural relatives play a significant role in the field of flavor and aroma science. These esters contribute to the complex sensory profiles of a variety of foods and beverages.
Precursor for Flavor Esters (e.g., Ethyl Leucate in Sake)
While direct evidence for this compound as a precursor to ethyl leucate in sake is not prominently documented, the synthesis of this important flavor compound involves a closely related molecule, 4-methyl-2-oxopentanoate. This precursor is reduced to D-leucate, which is then esterified to form ethyl leucate, contributing to the fruity flavor of sake. This highlights the role of α-keto acids and their esters in the biogenesis of desirable flavor compounds in fermented beverages.
Contribution to Complex Aroma Profiles in Food and Beverages
Esters are fundamental to the aroma of many fruits and alcoholic beverages. perfumerflavorist.comwikipedia.orgthegoodscentscompany.com Ethyl valerate (B167501), a structurally similar ester, is known for its fruity, sweet, and pineapple-like notes and is used as a flavoring agent. thegoodscentscompany.com The broader class of ethyl esters contributes significantly to the characteristic aromas of various products, and the specific structure of each ester dictates its unique sensory perception.
Advanced Materials and Catalyst Development
The application of this compound extends into the realm of materials science and catalysis, where its reactive nature can be harnessed to create novel polymers and catalytic systems. For instance, ethyl 2-(oxazolin-2-yl)alkanoates, which can be synthesized from related α-diazo-β-oxoalkanoates, are valuable monomers for the production of oxazoline-containing polymers. nih.gov These polymers have a range of potential applications due to their unique properties. While direct polymerization of this compound is not widely reported, its functional groups offer potential for incorporation into polymer backbones or as pendant groups to modify material properties. In the field of catalysis, while specific examples involving this compound are not extensively documented, the α-ketoester moiety presents opportunities for the development of novel ligands for metal catalysts, potentially influencing the selectivity and efficiency of catalytic transformations.
Ligand in Organometallic Chemistry and Catalysis
This compound, with its characteristic α-ketoester functionality, serves as a significant substrate and potential ligand in the realm of organometallic chemistry and catalysis. The presence of multiple oxygen atoms within its structure, specifically the ketone and ester carbonyl groups, allows for coordination with metal centers, thereby facilitating a variety of catalytic transformations. This coordination is fundamental to its role in asymmetric synthesis, where the precise orientation of the molecule at the catalyst's active site dictates the stereochemical outcome of the reaction.
Research into the catalytic hydrogenation of α-ketoesters provides a key example of this compound's role. Although specific studies may focus on structurally similar molecules, the principles are directly applicable. For instance, the asymmetric hydrogenation of α-ketoesters to their corresponding α-hydroxy esters is a well-established method for producing chiral building blocks for pharmaceuticals. In these reactions, a chiral organometallic complex, often based on ruthenium, rhodium, or iridium, is employed as the catalyst. The substrate, this compound, coordinates to the metal center, and the subsequent transfer of hydrogen from the metal to the substrate's ketone group is guided by the chiral ligands on the catalyst, resulting in the formation of one enantiomer of ethyl 2-hydroxyvalerate in excess.
The efficiency and enantioselectivity of these catalytic systems are highly dependent on the structure of the organometallic catalyst and the reaction conditions. For example, catalysts prepared from ruthenium and chiral phosphine (B1218219) ligands like SunPhos have demonstrated high efficiency in the asymmetric hydrogenation of α-ketoesters. researchgate.net The addition of co-catalysts or additives, such as cerium salts, can further enhance both the enantioselectivity and the stability of the catalyst, allowing for high substrate-to-catalyst ratios. researchgate.net
While not strictly organometallic, biocatalytic systems utilizing dehydrogenases also highlight the importance of this compound as a substrate that interacts with a metal-containing active site (often zinc or magnesium in the enzyme). In these systems, the reduction of this compound is coupled with the regeneration of a nicotinamide (B372718) cofactor (NADH or NADPH). For instance, a dual-enzyme system comprising an alcohol dehydrogenase and a formate dehydrogenase can effectively reduce substrates like ethyl 2-oxo-4-phenylbutyrate, a derivative of this compound, to the corresponding chiral alcohol with high yield and enantiomeric excess. nih.gov
The coordination of similar carbonyl-containing ligands, such as ethyl acetate (B1210297) and diethyl malonate, to various metal(II) ions has been studied, revealing that the carbonyl stretching vibration shifts to lower frequencies upon complexation. researchgate.net This observation supports the role of the carbonyl oxygen as the coordinating atom. Such interactions are crucial for activating the substrate within the catalytic cycle.
The following table summarizes representative catalytic transformations involving α-ketoesters, illustrating the types of catalysts used and the typical outcomes.
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| [Ru((S)-SunPhos)(benzene)Cl]Cl / CeCl₃·7H₂O | Methyl benzoylformate | Methyl (R)-mandelate | High | 92% |
| RhADH / CpFDH | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High | >99% |
| Aureobasidium pullulans SC 13849 | Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl)acetate | Ethyl (R)-2-hydroxy-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl)acetate | 98% | 96% |
| CpSADH / Isopropanol | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95% | 99% |
Q & A
Basic Research Questions
What are the standard protocols for synthesizing Ethyl 2-oxovalerate, and how can reaction conditions be optimized for reproducibility?
This compound is typically synthesized via esterification of 2-oxovaleric acid with ethanol under acidic catalysis. To ensure reproducibility:
- Use controlled stoichiometric ratios (e.g., 1:3 molar ratio of acid to ethanol) and monitor reaction progress via thin-layer chromatography (TLC) .
- Optimize temperature (60–80°C) and catalyst concentration (e.g., 0.5–1.0% H₂SO₄) to balance yield and side-product formation.
- Validate purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, comparing retention times or spectral data to reference standards .
Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- NMR : Use ¹H and ¹³C NMR to confirm ester functionality (e.g., δ 4.1–4.3 ppm for CH₂CH₃ in ethyl groups) and ketone resonance (δ 2.1–2.3 ppm for the α-proton). Compare to databases like SDBS or published spectra .
- IR Spectroscopy : Identify key absorption bands (e.g., 1740–1720 cm⁻¹ for ester C=O, 1710–1680 cm⁻¹ for ketone C=O) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 146.1) and fragmentation patterns to rule out impurities .
How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Analyze degradation products via HPLC or GC-MS .
- Kinetic Modeling : Calculate degradation rate constants (e.g., Arrhenius equation) to predict shelf life under standard conditions .
Advanced Research Questions
What computational methods are effective in predicting the reactivity of this compound in organic transformations?
- Density Functional Theory (DFT) : Model the electronic structure of the ketone and ester groups to predict nucleophilic attack sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethanol or DMSO) to assess steric effects on reaction pathways .
How can contradictory data on the biological activity of this compound be resolved through meta-analysis?
- Heterogeneity Assessment : Calculate I² statistics to quantify variability across studies (e.g., due to differences in assay protocols or cell lines) .
- Sensitivity Analysis : Stratify results by experimental parameters (e.g., concentration ranges, incubation times) to identify confounding factors .
- Systematic Review : Follow PRISMA guidelines to screen literature, ensuring inclusion of peer-reviewed studies with validated analytical methods (e.g., LC-MS quantification) .
What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?
- Ligand Design : Screen chiral ligands (e.g., BINOL-derived phosphoramidites) to enhance enantioselectivity in ketone reductions.
- Reaction Engineering : Optimize solvent polarity (e.g., switch from THF to toluene) and catalyst loading (0.5–2.0 mol%) to maximize turnover frequency (TOF) .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
How can this compound’s metabolic pathways be mapped in microbial systems?
- Isotopic Labeling : Incorporate ¹³C-labeled substrates into fermentation broths and trace incorporation into downstream metabolites via NMR or mass isotopomer analysis .
- Knockout Studies : Use CRISPR/Cas9 to delete candidate enzymes (e.g., acyltransferases) and assess pathway disruption through metabolomics .
Methodological Considerations
- Data Reproducibility : Share raw NMR/GC files, spectral libraries, and reaction logs in supplementary materials to enable replication .
- Contradiction Analysis : Apply contradiction matrices (e.g., TRIZ principles) to resolve conflicts between yield and purity in synthesis workflows .
- Ethical Reporting : Disclose all negative results and failed experiments to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
